![molecular formula C16H11N3O2S B2694223 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide CAS No. 1705929-06-1](/img/structure/B2694223.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide
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Overview
Description
“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their wide range of biological properties such as anticancer and antiviral activities, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” is characterized by the presence of an imidazo[2,1-b]thiazole ring system . This ring system is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” are dependent on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including imidazo[2,1-b]thiazole, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring, such as imidazo[2,1-b]thiazole, have been reported to act as analgesics . Analgesics are medicines used to relieve pain.
Anti-inflammatory Activity
Thiazole derivatives have also been reported to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and other symptoms.
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
Thiazole derivatives, including imidazo[2,1-b]thiazole, have been reported to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are used to treat viral infections.
Antitumor and Cytotoxic Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated potent effects on human tumor cell lines . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Neuroprotective Activity
Thiazole derivatives have been reported to have neuroprotective properties . Neuroprotective drugs are used to preserve, repair, or regenerate nerve cells, and they can be used in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those found in ovarian, colon, renal, and leukemia cell lines .
Mode of Action
The mode of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide involves a series of biochemical reactions. The compound interacts with its targets by inhibiting cell proliferation, leading to growth inhibition of the cancer cells . This interaction results in changes at the cellular level, which can lead to the death of the cancer cells .
Biochemical Pathways
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide affects several biochemical pathways. It has been shown to have antiproliferative activity, indicating that it may interfere with the cell cycle and inhibit the growth and division of cancer cells . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The result of the action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is the inhibition of cancer cell growth. This compound has been shown to have broad-spectrum antiproliferative activity against a variety of cancer cell lines . The molecular and cellular effects of this compound’s action include changes in cell proliferation and potentially cell death .
Future Directions
The future directions for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” could involve further exploration of its biological activities and potential applications in the field of medicinal chemistry. Given the wide range of biological properties of imidazo[2,1-b]thiazole derivatives , there is potential for the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPFABIIPUDRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide |
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